molecular formula C16H11F3N2S B2447573 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline CAS No. 124644-29-7

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline

Cat. No.: B2447573
CAS No.: 124644-29-7
M. Wt: 320.33
InChI Key: YCWOAPWXFDOUEO-UHFFFAOYSA-N
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Description

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline is a compound that belongs to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 4-mercaptoquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline is unique due to the presence of the trifluoromethylbenzylthio group, which can enhance its biological activity and selectivity. This structural feature may contribute to its distinct pharmacological properties compared to other quinazoline derivatives .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-3-4-11(8-12)9-22-15-13-6-1-2-7-14(13)20-10-21-15/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWOAPWXFDOUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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